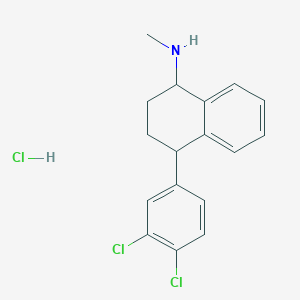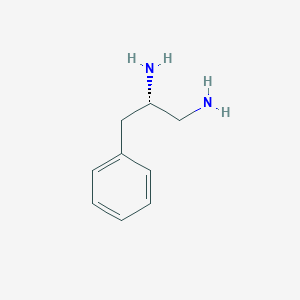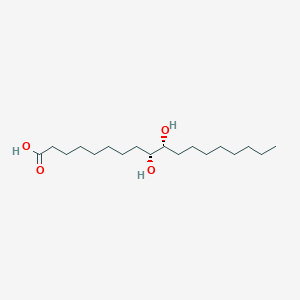
乙酰水杨酸
描述
Acetylsalicylsalicylic acid, also known as 2-(acetyloxy)benzoic acid 2-carboxyphenyl ester, is a compound that can be prepared by treating salicylsalicylic acid with acetic anhydride . It is a leaflet from dilute acetic acid .
Synthesis Analysis
The synthesis of Acetylsalicylsalicylic acid involves treating salicylsalicylic acid with acetic anhydride . A study has been made of the chemical reactivity of a commonly occurring impurity in commercial acetylsalicylic acid preparations, acetylsalicylsalicylic acid .Molecular Structure Analysis
The molecular formula of Acetylsalicylsalicylic acid is C16H12O6 . Its molecular weight is 300.26 . The percent composition is C 64.00%, H 4.03%, O 31.97% .Chemical Reactions Analysis
Acetylsalicylic acid is known to undergo decomposition by hydrolysis into Salicylic acid, when exposed to moisture . It is reported that the decomposition reaction is promoted at high temperature, in alkaline solutions, even in the presence of magnesium salt .Physical And Chemical Properties Analysis
Acetylsalicylsalicylic acid is practically insoluble in water and benzene . One part dissolves in 3 parts boiling alcohol, in 70 parts boiling ether, in 45 parts boiling benzene . It is soluble in alkaline solutions, but is saponified by heating in alkali solution .科学研究应用
Enhancing Wheat Growth
Acetylsalicylic acid has been found to significantly impact the growth and development of wheat. A study conducted at the Institute of Plant Protection—National Research Institute in Poznan, Poland, found that the application of acetylsalicylic acid increased the amount of chlorophyll in the leaves, the number of grains in the ear, the mass of a thousand grains, and grain yield . The study also highlighted that the selection of the appropriate concentration and the time of acetylsalicylic acid application have a significant impact on the growth and development of the wheat .
Improving Stress Tolerance in Wheat
The exogenous application of acetylsalicylic acid prevents plant damage caused by various abiotic stresses such as drought, high and low temperatures, and salinity. It also helps plants to build resistance to biotic stresses like pathogens . In the face of climate change and a greater likelihood of extreme weather events, the use of acetylsalicylic acid can significantly help to ensure proper growth and development of plants, especially sensitive species, even under stress conditions .
Counteracting Salt Stress in Wheat
A study found that the co-application of melatonin and acetylsalicylic acid restored tolerance against salt stress by recovering the photosynthetic machinery in wheat plants. This photosynthetic acclimation strategy maximized the carbon assimilation rate and allowed wheat plants to withstand saline conditions .
Enhancing Photosynthetic Machinery
The exogenous application of acetylsalicylic acid has been found to improve the photosynthetic pigments content, photochemical reactions of photosynthesis, net photosynthetic rate, transpiration rate, stomatal conductance, maximum quantum efficiency of PSII photochemistry, actual photochemical efficiency of PSII, electron transport rate, photochemical quenching coefficient, effective quantum yield of PSII photochemistry, photosynthetic enzymes activity, and NADPH content .
Reducing Harmful Effects of Salt Stress
The application of acetylsalicylic acid significantly alleviated salt-induced decrease in wheat growth and productivity. This was closely associated with the improvement of the photosynthetic pigments content, photochemical reactions of photosynthesis, net photosynthetic rate, transpiration rate, stomatal conductance, maximum quantum efficiency of PSII photochemistry, actual photochemical efficiency of PSII, electron transport rate, photochemical quenching coefficient, effective quantum yield of PSII photochemistry, photosynthetic enzymes activity, NADPH content, osmoprotectants accumulation, and grains carbohydrate content along with the reduction of the intercellular CO2 concentration, non-photochemical quenching coefficients, glycolate oxidase activity, and lipid peroxidation, as well as NADP+ and H2O2 content .
作用机制
Target of Action
Acetylsalicylsalicylic acid, commonly known as Aspirin, primarily targets the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin acts by blocking the synthesis of prostaglandins . It is non-selective and inhibits both COX-1 and COX-2 enzymes . The inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan) . Aspirin also reacts with nucleophilic groups on proteins, resulting in irreversible acetylation .
Biochemical Pathways
Aspirin affects two major biochemical pathways: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway . Both pathways start from chorismate and vary between species . Aspirin’s action on these pathways leads to the production of salicylic acid, an active secondary metabolite that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens .
Pharmacokinetics
The pharmacokinetics of Aspirin involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Aspirin is rapidly absorbed and metabolized into salicylic acid . The major metabolites of Aspirin are salicylic acid, salicyluric acid, the ether or phenolic glucuronide, and the ester or acyl glucuronide . These metabolites are responsible for most of Aspirin’s anti-inflammatory and analgesic effects .
Result of Action
Aspirin’s action results in pain relief, reduction of fever, and inflammation . It also inhibits platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction . Long-term use of Aspirin may decrease the risk of various cancers, including colorectal, esophageal, breast, lung, prostate, liver, and skin cancer .
Action Environment
The action of Aspirin can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of Aspirin. In aqueous solutions of pH 7.4-10.2 at 37°C, Aspirin reacts with amines to produce salicylamide derivatives . This suggests that the physiological environment can influence the action, efficacy, and stability of Aspirin .
安全和危害
属性
IUPAC Name |
2-(2-acetyloxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSFKIFGAPZBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074977 | |
| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylsalicylsalicylic acid | |
CAS RN |
530-75-6 | |
| Record name | Acetylsalicylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsalicylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carboxyphenyl o-acetylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLSALICYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE72MCP5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)











![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
